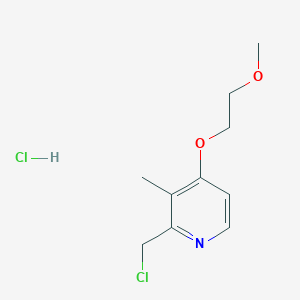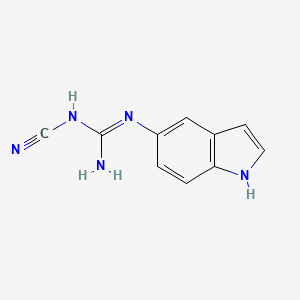
(4-Methoxy-3-methylpyridin-2-yl)methanol;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methoxy-3-methylpyridin-2-yl)methanol;hydrochloride: is a chemical compound with the molecular formula C8H12ClNO2 and a molecular weight of 189.639 g/mol . It is a derivative of pyridine, featuring a methoxy group at the 4-position and a methyl group at the 3-position on the pyridine ring, along with a hydroxymethyl group and a hydrochloride moiety.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-methoxy-3-methylpyridine as the starting material.
Reaction Steps: The pyridine derivative undergoes a Grignard reaction with methylmagnesium chloride to introduce the hydroxymethyl group.
Hydrochloride Formation: The resulting alcohol is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods:
Batch Process: The compound is synthesized in a controlled batch process to ensure purity and consistency.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.
化学反应分析
(4-Methoxy-3-methylpyridin-2-yl)methanol;hydrochloride: undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) .
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions with reagents like nitric acid (HNO3) to introduce nitro groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nitric acid (HNO3) in acetic acid.
Major Products Formed:
Oxidation: 4-Methoxy-3-methylpyridine-2-carboxylic acid.
Reduction: 4-Methoxy-3-methylpyridin-2-ylmethanol.
Substitution: 4-Methoxy-3-methyl-2-nitropyridine.
科学研究应用
(4-Methoxy-3-methylpyridin-2-yl)methanol;hydrochloride: has various applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is used in biochemical studies to understand the role of pyridine derivatives in biological systems.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for pharmaceuticals.
Industry: The compound is utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which (4-Methoxy-3-methylpyridin-2-yl)methanol;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can act as a nucleophile, participating in various biochemical reactions. The pyridine ring can interact with enzymes and receptors, influencing biological processes.
相似化合物的比较
(4-Methoxy-3-methylpyridin-2-yl)methanol;hydrochloride: is compared with other similar compounds, highlighting its uniqueness:
4-Methoxy-3-methylpyridine: Lacks the hydroxymethyl group.
3-Methylpyridine: Lacks the methoxy group.
4-Methoxy-2-methylpyridine: Different position of the methyl group.
2-Methoxy-3-methylpyridine: Different position of the methoxy group.
These compounds differ in their chemical properties and biological activities, making This compound unique in its applications and effects.
属性
IUPAC Name |
(4-methoxy-3-methylpyridin-2-yl)methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2.ClH/c1-6-7(5-10)9-4-3-8(6)11-2;/h3-4,10H,5H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCWUQFGSGSMNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CO)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
253345-81-2 |
Source


|
| Record name | 2-Pyridinemethanol, 4-methoxy-3-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=253345-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S)-4-methyl-2-[[2-[(1R,2R)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetyl]amino]pentanoic acid](/img/structure/B8055620.png)

![[(1R,2R)-2-hydroxy-1-phenylpropyl]azanium;chloride](/img/structure/B8055638.png)








